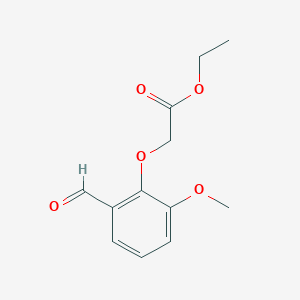
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
Vue d'ensemble
Description
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is a biochemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate were not found in the search results, it is available for purchase for research purposes .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is represented by the formula C12H14O5 . Unfortunately, the search results did not provide more detailed information about its structure.Physical And Chemical Properties Analysis
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has a molecular weight of 238.24 . The search results did not provide additional information about its physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been utilized in the synthesis of novel 1,3,4-thiadiazole derivatives, which have shown significant antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Crystal and Molecular Structure Studies
Research has been conducted on the crystal and molecular structures of compounds related to Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate, providing insights into their potential applications in activated unsaturated systems in conjugated addition reactions (Kaur et al., 2012).
Metal Phenoxyalkanoic Acid Interactions
The crystal structures of various metal complexes, including those with (2-formyl-6-methoxyphenoxy)acetic acid, have been determined, offering potential applications in understanding metal-ligand interactions (O'reilly, Smith, Kennard, & Mak, 1987).
Anti-mycobacterial Agent Synthesis
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been used in the synthesis of phenoxy acetic acid derivatives, which have been evaluated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Synthesis of Highly Substituted Thienothiopyrans
This compound has facilitated the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, which have potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).
Zinc(II)-Specific Fluorescing Agents
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has contributed to the synthesis of Zinquin ester and acid, zinc(II)-specific fluorescing agents, useful in studying biological zinc(II) (Mahadevan et al., 1996).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate was not found in the search results, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use personal protective equipment when handling biochemical compounds .
Propriétés
IUPAC Name |
ethyl 2-(2-formyl-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWBICWDTDHCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)
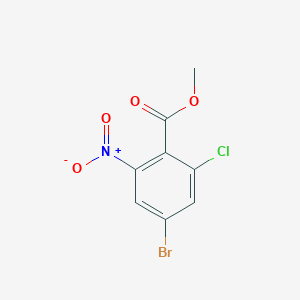
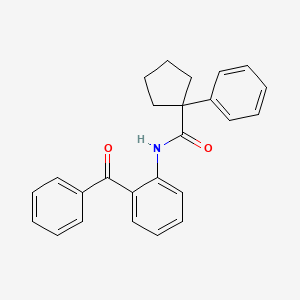
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2446007.png)
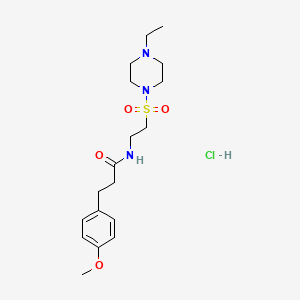
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2446009.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)
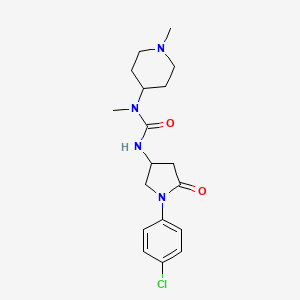
![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2446014.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)
![1-[(3-Nitrophenyl)sulfonyl]proline](/img/structure/B2446018.png)
![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)